

(Z)-JIB-04 and its Effect on Histone Demethylase Activity: A Technical Guide

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Compound of Interest

Compound Name: (Z)-JIB-04

Cat. No.: B6261953

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Introduction

JIB-04 is a small molecule identified as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases (KDMs).^{[1][2]} It exists as two isomers, (E)-JIB-04 and **(Z)-JIB-04**. The (E)-isomer is the biologically active form that demonstrates potent anti-cancer properties, while the (Z)-isomer is largely inactive and often used as a negative control in experiments.^{[1][3]} Unlike many KDM inhibitors that act as competitive antagonists of the cofactor α -ketoglutarate (α KG), JIB-04 presents a unique mechanism of action.^{[1][3]} This technical guide provides an in-depth overview of JIB-04's effects on histone demethylase activity, compiling quantitative data, detailing experimental protocols, and visualizing key pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

JIB-04 is not a competitive inhibitor of the α -ketoglutarate cofactor.^{[1][4]} Its mechanism is distinct, involving the disruption of the enzymatic process required for demethylation. Studies suggest that JIB-04's active (E)-isomer may function by disrupting the binding of O₂ in the active site of the enzyme.^[3] Structural and computational data indicate that (E)-JIB-04 interacts with key residues like Lys241 and Tyr177 in KDM4A, potentially chelating the iron center and altering the binding ability of α KG.^[3] This isomer-specific inhibition highlights a precise molecular interaction required for its activity.^[1] The inhibitory action of JIB-04 leads to an increase in the methylation levels of histone substrates, such as H3K4, H3K9, and H3K27, thereby altering gene expression.^{[5][6]}

Quantitative Data

The inhibitory activity of JIB-04 has been quantified against various histone demethylases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of JIB-04 against JmjC Histone Demethylases

Enzyme Target	IC50 (nM)
JARID1A (KDM5A)	230[5][7][8]
JMJD2E (KDM4E)	340[5][7][8]
JMJD3 (KDM6B)	855[5][7][8]
JMJD2A (KDM4A)	445[5][7][8]
JMJD2B (KDM4B)	435[5][7][8]
JMJD2C (KDM4C)	1100[5][7][8]

| JMJD2D (KDM4D) | 290[5][7][8] |

Table 2: Anti-proliferative Activity of JIB-04 in Cancer Cell Lines

Cell Line	Cancer Type	IC50
H358	Non-Small Cell Lung Cancer	100 nM[1]
A549	Non-Small Cell Lung Cancer	250 nM[1]
Various Lung Cancer Lines	Lung Cancer	As low as 10 nM[5][7]
Various Prostate Cancer Lines	Prostate Cancer	As low as 10 nM[5][7]
TC32	Ewing Sarcoma	0.13 μM[6]

| A4573 | Ewing Sarcoma | 1.84 μM[6] |

Notably, JIB-04 demonstrates selectivity for cancer cells over normal, non-tumorigenic cells.[\[5\]](#) [\[7\]](#) For instance, it shows less potent anti-proliferative effects on normal human bronchial epithelial cells (HBECs) and primary prostate stromal/epithelial cells (PrSCs/PrECs).[\[7\]](#)

Experimental Protocols

This section details the methodologies used to characterize the effects of JIB-04.

In Vitro Enzyme Activity Assays

- Formaldehyde Release Assay (Coupled Enzyme Reaction):
 - Principle: Measures the formaldehyde byproduct of the demethylation reaction. The released formaldehyde is subsequently oxidized by formaldehyde dehydrogenase (FDH), which reduces NAD⁺ to NADH. The increase in NADH absorbance is monitored to determine enzyme activity.
 - Protocol:
 1. Purified recombinant JmjC enzymes (e.g., JMJD2E, 100-200 ng) are incubated with a trimethylated histone peptide substrate (e.g., H3K9me3).[\[1\]](#)[\[7\]](#)
 2. The reaction buffer contains 50 mM HEPES (pH 7.5), cofactors (120 nM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate), and 0.01% Tween 20.[\[7\]](#)
 3. JIB-04 (E or Z isomer) or vehicle (DMSO) is added to the reaction mixture.[\[1\]](#)
 4. The reaction is coupled with FDH and NAD⁺.
 5. The production of NADH is measured spectrophotometrically over time. The (E)-isomer shows strong inhibition, while the (Z)-isomer has no effect.[\[1\]](#)
- Western Blot-Based Demethylation Assay:
 - Principle: Directly visualizes the change in histone methylation state via antibodies specific to different methylation marks.

- Protocol:
 1. Approximately 1.5 µg of recombinant enzyme (e.g., JMJD2D) is incubated with 0.3 µg of a histone H3 substrate (e.g., H3K9me3) at 37°C for 30 minutes to 2 hours.[7]
 2. The reaction buffer includes 50 mM HEPES (pH 7.9) and necessary cofactors (iron, α-ketoglutarate, ascorbate).[7]
 3. JIB-04 or vehicle is included in the incubation.
 4. The reaction is stopped, and products are resolved by SDS-PAGE.
 5. Western blotting is performed using antibodies that detect the product (e.g., H3K9me2) and the substrate (e.g., H3K9me3) to assess demethylation.[7]
- ELISA-Based Activity Assay:
 - Principle: A high-throughput method to quantify the demethylated product using specific antibodies in a plate-based format.
 - Protocol:
 1. Reactions are set up in a 96-well plate format using commercial kits (e.g., Epigentek).[7]
 2. Purified enzyme is incubated with a peptide substrate in the presence of JIB-04 or vehicle.
 3. The reaction buffer contains 50 mM HEPES (pH 7.5) and cofactors.[7]
 4. The demethylated product is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[7]
 5. Absorbance is read on a plate reader to determine IC50 values.[7]

Cell-Based Assays

- Cell Viability and Proliferation Assays (MTS/MTT):

- Principle: Measures the metabolic activity of viable cells to determine the effect of a compound on cell proliferation.
- Protocol:
 1. Cancer cells (1500-3000 cells/well) are seeded in 96-well plates.[7]
 2. The following day, cells are treated with increasing concentrations of JIB-04 or vehicle for 48 to 96 hours.[6][7]
 3. MTS or MTT reagent (e.g., Promega CellTiter) is added to each well and incubated.[7][9]
 4. Absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7][9]
 5. Data is normalized to untreated controls, and IC50 values are calculated from dose-response curves.[7]
- Chromatin Immunoprecipitation (ChIP) Assay:
 - Principle: Determines the specific location of histone modifications on DNA within the cell.
 - Protocol:
 1. Cells are treated with JIB-04 (e.g., 0.5 μ M for 24 hours) or vehicle.[4]
 2. Protein-DNA complexes are cross-linked with formaldehyde.
 3. Cells are lysed, and chromatin is sheared by sonication.
 4. An antibody specific to a histone mark (e.g., H3K4me3) is used to immunoprecipitate the chromatin complexes.[4]
 5. The cross-links are reversed, and the associated DNA is purified.
 6. Quantitative PCR (qPCR) is used to measure the enrichment of specific gene promoters (e.g., c10orf10) in the immunoprecipitated DNA.[4]

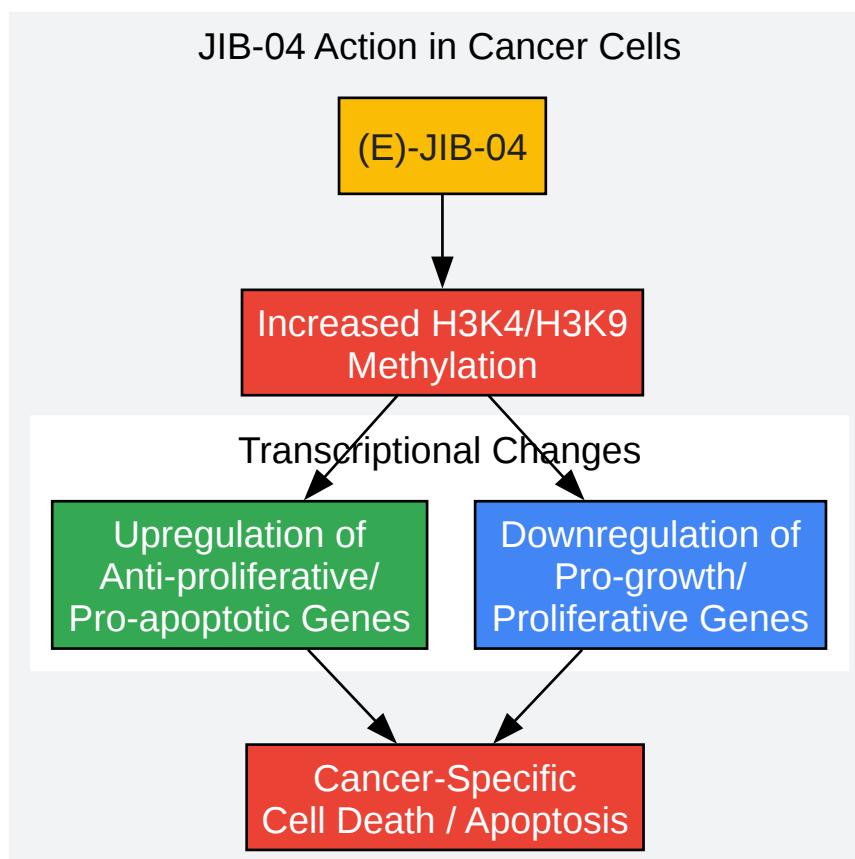
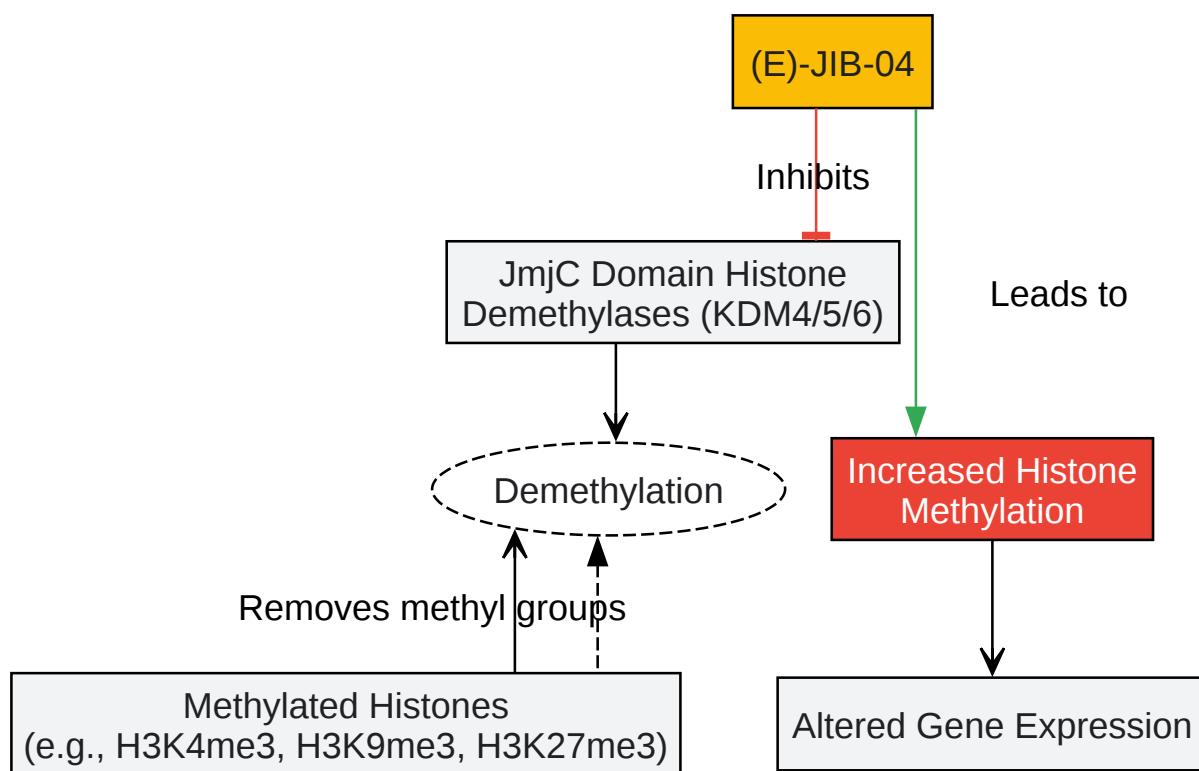
- Cellular Histone Demethylase Activity Assay:
 - Principle: Measures the total demethylase activity in lysates from treated cells.
 - Protocol:
 1. Cells are treated with JIB-04 or vehicle.
 2. Soluble cell lysates are prepared by sonication.[7]
 3. Equal amounts of protein from the lysates are incubated with an exogenous histone substrate (e.g., H3K9me3 peptide) in a reaction buffer with cofactors at 37°C for 2 hours.[7]
 4. The amount of demethylated product (e.g., H3K9me2) is quantified using an ELISA-based method (e.g., Epigentek kit P-3081).[7]

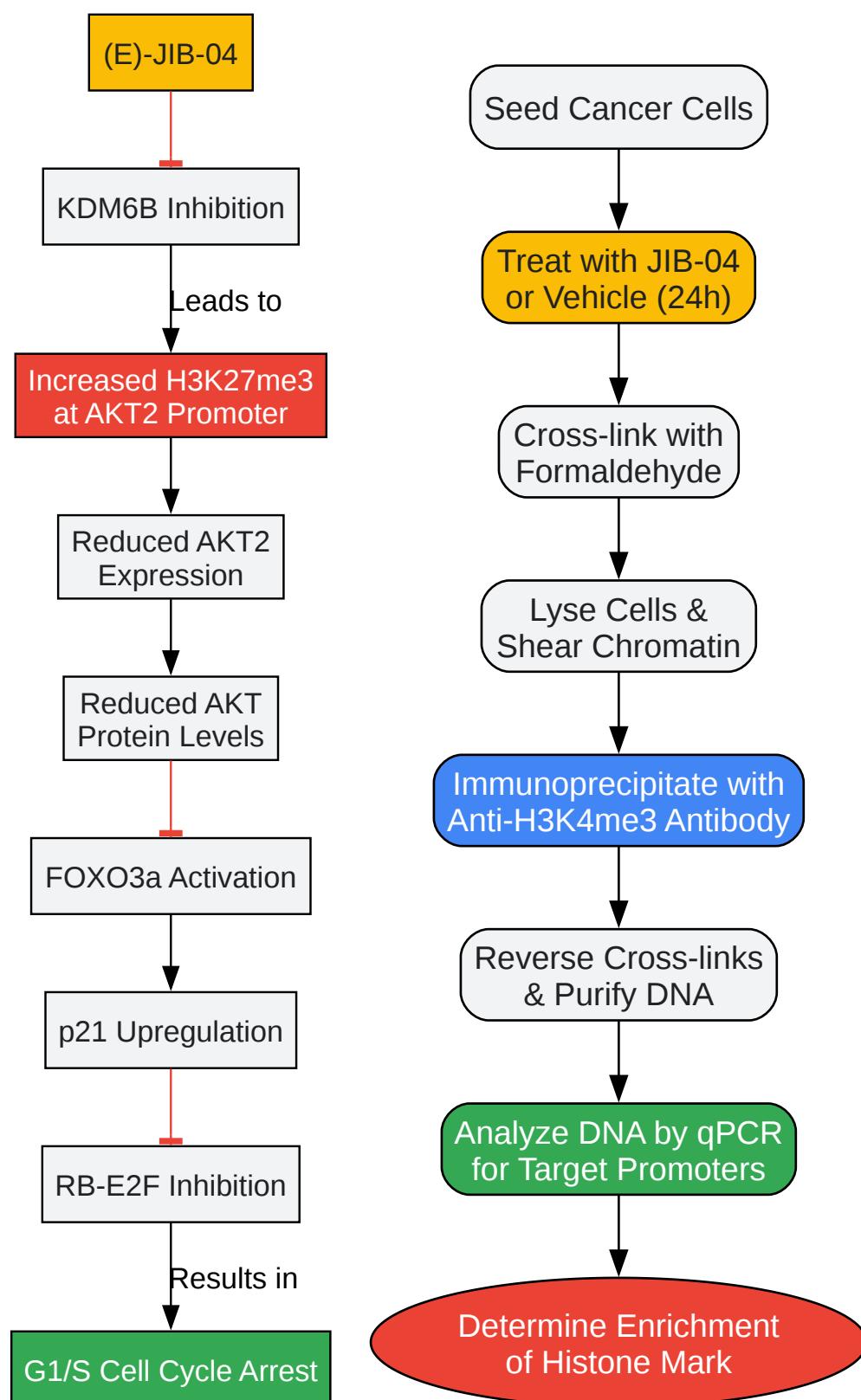
In Vivo Xenograft Studies

- Tumor Growth Inhibition Model:
 - Principle: Evaluates the anti-cancer efficacy of JIB-04 in a living organism.
 - Protocol:
 1. Human cancer cells (e.g., H358 or A549) are injected subcutaneously into the flank of immunodeficient mice.[1][7]
 2. Tumors are allowed to grow to a specific volume (e.g., 200 mm³).[1][10]
 3. Mice are randomized into treatment groups: vehicle control and JIB-04.
 4. JIB-04 is administered via intraperitoneal (i.p.) injection or oral gavage at a specified dose (e.g., 50-110 mg/kg).[7][10]
 5. Tumor volume and mouse body weight are measured regularly.[1]
 6. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., measuring histone demethylase activity in tumor lysates).[1]

Signaling Pathways and Visualizations

JIB-04 impacts several critical cellular pathways by modulating histone methylation.



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